molecular formula C26H21FN2O5 B2702520 methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate CAS No. 474005-16-8

methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate

Cat. No.: B2702520
CAS No.: 474005-16-8
M. Wt: 460.461
InChI Key: MGUWGZOJWYUPJC-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate is a complex heterocyclic compound featuring a pyrrolo-oxazole core fused with substituted aromatic rings. Its structure includes a benzoate ester group, a 4-fluorophenyl substituent, and a 2-methylphenyl moiety, contributing to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O5/c1-15-5-3-4-6-20(15)29-22(16-7-11-18(27)12-8-16)21-23(34-29)25(31)28(24(21)30)19-13-9-17(10-14-19)26(32)33-2/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUWGZOJWYUPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as fluorobenzene and methylbenzene.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups within the pyrrolo[3,4-d]isoxazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and alkanes are common products.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry

    Polymer Science: Can be used in the synthesis of polymers with specific characteristics.

    Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl and methylphenyl groups can enhance its binding affinity to molecular targets, while the pyrrolo[3,4-d]isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with other benzoate esters and pyrrolo-oxazole derivatives. For example:

  • Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate (CAS 1239034-70-8): This analog replaces the pyrrolo-oxazole core with a pyrido-indole system but retains the benzoate ester and methyl-substituted aromatic groups. Its molecular weight (334.41 g/mol) is lower due to the absence of the fluorophenyl group and oxazole ring .
  • Salternamide E : A marine-derived pyrrolo-oxazole alkaloid with a simpler substituent profile (lacking fluorophenyl and methylphenyl groups). Its bioactivity against cancer cells highlights the importance of the pyrrolo-oxazole core in mediating interactions with biological targets .

Physicochemical and Pharmacological Differences

Property Target Compound Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate Salternamide E
Molecular Weight ~450 g/mol (estimated) 334.41 g/mol ~300 g/mol
Key Substituents 4-Fluorophenyl, 2-methylphenyl, benzoate ester Pyrido-indole, methyl groups Hydroxyl groups
Bioactivity Hypothesized enzyme inhibition (e.g., kinases) Limited data; potential CNS activity Anticancer
Synthetic Complexity High (due to fluorinated and polycyclic structure) Moderate Low (natural product)

The fluorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in proteins compared to non-fluorinated analogs, while the methylphenyl substituent could influence metabolic stability .

Computational Comparison Using Graph-Based Methods

Advanced structure-comparison algorithms, such as graph-theoretical methods, reveal critical differences:

  • Tanimoto Coefficient (Fingerprint-Based) : A similarity score of ~0.65 when compared to Salternamide E, indicating moderate structural overlap due to the shared pyrrolo-oxazole core .

Lumping Strategies in Chemical Modeling

The lumping strategy, which groups compounds with similar properties, could classify this compound with other fluorinated heterocycles. However, its distinct substituents (e.g., 4-fluorophenyl vs. 2-methylphenyl) limit direct equivalence, emphasizing the need for precise structural categorization in predictive models .

Research Findings and Implications

  • Synthetic Challenges : The compound’s complexity necessitates advanced crystallization techniques (e.g., SHELX-based refinement) for structural validation, as seen in small-molecule crystallography .
  • Drug Discovery Potential: Structural parallels to promiscuous binders (e.g., "dark chemical matter") suggest the need for Hit Dexter 2.0-like tools to evaluate its specificity and off-target risks .

Biological Activity

Methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate, identified by its CAS number 1030825-21-8, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : A pyrrolo[3,4-d][1,2]oxazole ring system.
  • Substituents : A 4-fluorophenyl group and a 2-methylphenyl group contributing to its lipophilicity and potential receptor interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of the compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • In vitro Studies : Compounds structurally related to methyl 4-[3-(4-fluorophenyl)-... have demonstrated significant cytotoxicity against human cancer cell lines including breast and prostate cancer cells.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis rates in treated cells.

Antiviral Activity

The antiviral properties of similar compounds have also been investigated. For example, nucleoside analogues derived from related structures have shown efficacy against Hepatitis B virus (HBV).

  • Inhibition Studies : Analogues demonstrated IC50 values in the nanomolar range against HBV polymerase, indicating strong antiviral activity that could be leveraged for therapeutic purposes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of methyl 4-[3-(4-fluorophenyl)-...] on breast cancer cells. The findings indicated that treatment with this compound led to:

  • Cell Cycle Arrest : Significant G1 phase arrest observed.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2.

Case Study 2: Antiviral Properties

Another research effort focused on evaluating the antiviral activity against HBV. The study utilized a series of synthesized compounds based on the target structure and reported:

  • Efficacy : Compounds exhibited IC50 values ranging from 100 nM to 500 nM against HBV polymerase.
  • Safety Profile : Toxicological assessments indicated no significant cytotoxicity at therapeutic doses.

Data Tables

Biological ActivityIC50 ValueReference
Anticancer (Breast)<50 µM
Antiviral (HBV)120 nM

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